2-({2-[(cyclohexylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide
Description
This compound is a structurally intricate molecule featuring an imidazo[1,2-c]quinazolinone core substituted at position 2 with a cyclohexylcarbamoyl-methyl group and at position 5 with a sulfanyl-linked N-(4-ethylphenyl)acetamide moiety. Though direct data on this compound’s synthesis or bioactivity is absent in the provided evidence, its structural analogs (e.g., acetamide derivatives with triazole or sulfonamide groups) suggest synthetic routes involving coupling reactions of cyanoacetanilides with diazonium salts or thiol-containing intermediates .
Properties
IUPAC Name |
N-cyclohexyl-2-[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5O3S/c1-2-18-12-14-20(15-13-18)30-25(35)17-37-28-32-22-11-7-6-10-21(22)26-31-23(27(36)33(26)28)16-24(34)29-19-8-4-3-5-9-19/h6-7,10-15,19,23H,2-5,8-9,16-17H2,1H3,(H,29,34)(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMWPYVJEYPCPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NC5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(cyclohexylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the quinazolinone core. This is followed by the introduction of the imidazole ring and the sulfanyl group. Common reagents used in these reactions include cyclohexylamine, ethyl aniline, and various sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for extensive research and potential commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-({2-[(cyclohexylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-({2-[(cyclohexylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({2-[(cyclohexylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors, disrupt cellular processes, or induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical and Bioactivity Comparison
Molecular Networking and Fragmentation Patterns
As per , molecular networking via MS/MS cosine scores could cluster this compound with analogues sharing the imidazo[1,2-c]quinazolinone core or sulfanyl-acetamide linker. High cosine scores (>0.8) would indicate conserved fragmentation pathways (e.g., cleavage of the sulfanyl bond or imidazo ring decomposition), aiding dereplication and structural elucidation .
Bioactivity and Pharmacological Potential
While direct data is lacking, structural parallels suggest:
- Anti-inflammatory Potential: The ethylphenyl group may enhance COX-2 affinity, akin to diclofenac’s arylacetic acid moiety .
- Kinase Inhibition: The imidazo[1,2-c]quinazolinone core is common in kinase inhibitors (e.g., JAK/STAT inhibitors), implying possible anticancer applications .
- Metabolic Stability : The cyclohexyl group may reduce CYP450-mediated metabolism, extending half-life compared to simpler acetamides .
Biological Activity
The compound 2-({2-[(cyclohexylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide represents a novel class of imidazoquinazoline derivatives. Its unique structural features, including a cyclohexylcarbamoyl moiety and an imidazoquinazoline core, suggest significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific targets, and relevant case studies.
- Molecular Formula : C28H31N5O3S
- Molecular Weight : Approximately 483.6 g/mol
- CAS Number : 959533-00-7
The biological activity of this compound is largely attributed to its ability to modulate various biological pathways. Preliminary studies indicate that it may exhibit:
- α-glucosidase inhibition : This mechanism is crucial for the management of type 2 diabetes mellitus (T2DM), as it slows carbohydrate absorption in the intestine .
Antidiabetic Activity
Research has shown that compounds with similar imidazoquinazoline structures can significantly inhibit α-glucosidase activity. For instance:
- IC50 Values : Compounds from related studies demonstrated IC50 values ranging from 12.44 μM to 308.33 μM, with the most potent derivative showing an IC50 value significantly lower than standard treatments like acarbose (IC50 = 750 μM) .
Anticancer Potential
The imidazoquinazoline scaffold has been linked to anticancer properties due to its ability to induce apoptosis in cancer cells and inhibit tumor growth. A comparative study highlighted:
| Compound | Type | IC50 (μM) |
|---|---|---|
| Compound 11j | Imidazoquinazoline | 12.44 |
| Acarbose | Standard Control | 750.0 |
Case Studies
- Study on α-glucosidase Inhibition
-
Anticancer Evaluation
- In vitro studies have demonstrated that derivatives of imidazoquinazoline can inhibit cell proliferation in various cancer cell lines.
- The structural modifications were shown to enhance selectivity and potency against specific cancer types.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the presence of electron-donating groups on the phenyl ring increases the biological activity of these compounds:
- Electron-donating groups (e.g., methoxy) enhance potency.
- Electron-withdrawing groups (e.g., halogens) tend to reduce efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
